molecular formula C19H18Cl2N6O B2980532 (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 1291834-01-9

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2980532
CAS No.: 1291834-01-9
M. Wt: 417.29
InChI Key: HGKSJBGVPHKJCA-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 1,2,3-triazole ring, a piperazine ring, and two chlorophenyl groups. These groups are common in many pharmaceuticals and biologically active compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazole derivatives, including those related to "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone," has been a subject of significant interest due to their potential biological activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These compounds were synthesized from various primary amines, showing good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.

Biological Activity and Potential Therapeutic Uses

  • Antimicrobial Activity : The search for new antimicrobial agents has led to the development of triazole derivatives. Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and assessed their antibacterial activity against various human pathogenic bacteria. Some compounds exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents Nagaraj et al., 2018.

  • Anticancer and Antituberculosis Studies : The exploration of triazole derivatives for anticancer and antituberculosis activities has been fruitful. Mallikarjuna et al. (2014) synthesized a series of piperazine derivatives and screened them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some compounds showed significant activity, underscoring the potential of these derivatives in cancer and tuberculosis treatment Mallikarjuna et al., 2014.

  • Antihypertensive Agents : Research on triazole derivatives has also extended to cardiovascular diseases. Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and screened them for antihypertensive and diuretic activity, revealing the potential of these compounds as antihypertensive agents Meyer et al., 1989.

  • Anticonvulsant Agents : Malik and Khan (2014) designed and synthesized novel triazine derivatives as potential anticonvulsant agents. Their evaluation demonstrated significant protective effects against seizures, suggesting these compounds as promising candidates for anticonvulsant therapy Malik and Khan, 2014.

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone' involves the reaction of two starting materials, 4-(3-chlorophenyl)piperazine and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, to form the desired product.", "Starting Materials": [ "4-(3-chlorophenyl)piperazine", "5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide" ], "Reaction": [ "Step 1: Dissolve 4-(3-chlorophenyl)piperazine (1.0 equiv) and 5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable coupling agent such as HATU or DIC (1.2 equiv) and a base such as DIPEA or TEA (2.0 equiv) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 12-24 hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone'." ] }

CAS No.

1291834-01-9

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.29

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-18-17(23-25-24-18)19(28)27-10-8-26(9-11-27)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H2,22,23,24,25)

InChI Key

HGKSJBGVPHKJCA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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